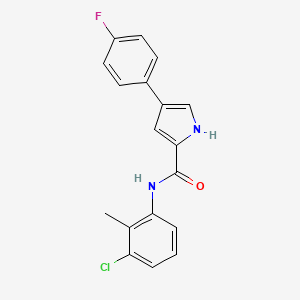
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is also known as CC-115 and is a novel inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).
Scientific Research Applications
Molecular Design and SAR Studies
In the realm of drug discovery, structure-activity relationship (SAR) studies play a crucial role. For instance, Palanki et al. (2000) conducted SAR studies on inhibitors of NF-kappaB and AP-1 gene expression, focusing on pyrimidine derivatives. They found that certain modifications in the pyrimidine ring can significantly influence the activity of these compounds. This research underscores the importance of molecular design in developing potential therapeutic agents, which could be relevant for the research and development of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide as well (Palanki et al., 2000).
Synthesis and Characterization of Polyamides
Polyamides derived from specific aromatic compounds, such as those studied by Hsiao et al. (1999), offer valuable insights into polymer science. These compounds were synthesized and characterized for their solubility, thermal stability, and potential applications in creating flexible films. Such research highlights the versatility of aromatic carboxamides in materials science, potentially guiding the synthesis and application of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in similar domains (Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Advanced Material Applications
Polyamides and polyimides featuring specific structural units can exhibit remarkable properties, such as high glass transition temperatures and thermal stability. Research by Ningwei Sun et al. (2015) on novel polyamides with fluorene-based triphenylamine units showcases the potential of these materials for electrofluorescence and electrochromic applications. Such studies provide a framework for exploring the use of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in the development of advanced materials with unique optical and thermal properties (Ningwei Sun et al., 2015).
Antimicrobial and Antitubercular Activities
Carboxamide derivatives have been explored for their antimicrobial and antitubercular activities. For example, Bodige et al. (2019) synthesized and evaluated a series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for their antitubercular and antibacterial activities. Such research underscores the potential of carboxamide derivatives in medicinal chemistry, suggesting areas of exploration for N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (Bodige et al., 2019).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c1-11-15(19)3-2-4-16(11)22-18(23)17-9-13(10-21-17)12-5-7-14(20)8-6-12/h2-10,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUGNNKBPQCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2697186.png)
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697189.png)
![Tert-butyl N-[[4-(but-2-ynoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2697191.png)
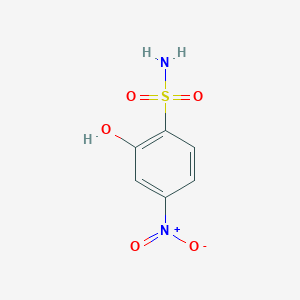
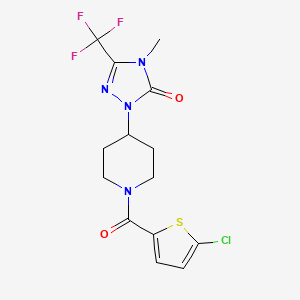
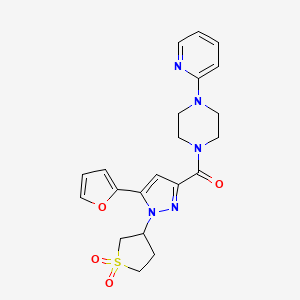
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2697196.png)
![N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B2697198.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)
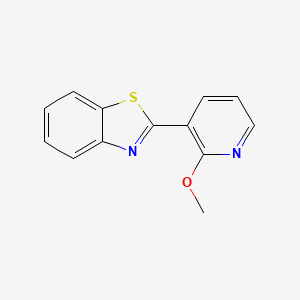
![N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2697206.png)
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697207.png)
![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)